molecular formula C141H229N41O38S7 B1148377 nisin Z CAS No. 137061-46-2

nisin Z

Cat. No. B1148377
CAS RN: 137061-46-2
M. Wt: 3331.05
InChI Key:
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Description

Synthesis Analysis

Nisin Z is synthesized as a prepeptide and undergoes post-translational modifications to achieve its active form. These modifications include dehydration of serine and threonine residues and the formation of lanthionine and β-methyllanthionine rings, crucial for its antimicrobial activity. The biosynthetic production of this compound can be enhanced through various fermentation techniques and conditions. For instance, immobilization techniques have shown promise in improving this compound productivity, with certain methods achieving a significant increase in yield compared to free cell systems (Sonomoto et al., 2000).

Molecular Structure Analysis

The molecular structure of this compound plays a pivotal role in its antimicrobial function. The peptide consists of 34 amino acids, featuring five lanthionine rings that are essential for binding to the target membrane and exerting its antibacterial effects. The C-terminal region of this compound is particularly important for its initial interaction with target membranes, as it facilitates binding, insertion, and pore formation, leading to bacterial cell death. Modifications in the C-terminal part of this compound can significantly affect its antimicrobial activity and signaling capacity, highlighting the importance of its precise molecular structure for function (Breukink et al., 1997).

Chemical Reactions and Properties

This compound exhibits a range of chemical reactions that underlie its antimicrobial properties. It can induce pore formation in bacterial cell membranes by interacting with lipid II, a key component in bacterial cell wall synthesis. This interaction leads to cell death through mechanisms such as depolarization of the cytoplasmic membrane and leakage of vital cell contents. The presence of specific environmental factors, such as pH and salt concentration, can influence the activity of this compound, indicating its susceptibility to external chemical conditions (Abee et al., 1994).

Physical Properties Analysis

The physical properties of this compound, such as its solubility, stability, and interaction with various media, are critical for its application. This compound's effectiveness can vary depending on the composition of the surrounding environment, including the presence of lipids, proteins, and other components found in food matrices or biological systems. Its stability and activity can be affected by factors like temperature, pH, and the presence of ions, which can either enhance or inhibit its antimicrobial efficacy (Laridi et al., 2003).

Chemical Properties Analysis

This compound's chemical properties, particularly its amphipathic nature and ability to form pores in bacterial membranes, are central to its mode of action. Its amphipathicity allows for effective interaction with membrane lipids, leading to the formation of pores that compromise bacterial cell integrity. Furthermore, the peptide's structure enables selective binding to lipid II, facilitating its antimicrobial activity against a wide range of Gram-positive bacteria. Studies have also explored the synergistic effects of this compound when combined with other antimicrobial agents, suggesting that its chemical properties can be leveraged to enhance the efficacy of traditional antibiotics (Lewies et al., 2017).

Scientific Research Applications

  • Improvement of Solubility and Stability : Nisin Z's solubility and stability have been a focus of research. Studies have shown that this compound mutants can be produced with improved functional properties, enhancing solubility at neutral pH and chemical stability across various conditions (Rollema et al., 1995).

  • Antimicrobial Action Against Listeria monocytogenes : this compound has been found effective against Listeria monocytogenes, a significant pathogen in food safety. The action of this compound is influenced by environmental factors like pH and temperature, showcasing its potential in food preservation (Abee et al., 1994).

  • Dual Antibacterial Mechanisms : this compound demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. Its action involves distinct mechanisms, indicating its broad-spectrum potential in antimicrobial applications (Kuwano et al., 2005).

  • Development and Application in China : The journey of nisin development in China highlights its application as a natural-green food preservative, indicating its global reach and significance in food safety and preservation (Zhang & Zhong, 2015).

  • Pore Formation in Bacterial Membranes : Studies on this compound have explored its molecular mechanism in permeabilizing bacterial membranes. Understanding this mechanism is crucial for developing more effective antimicrobial strategies (van Kraaij et al., 1998).

  • Anticancer Properties : Beyond its antimicrobial applications, this compound has shown potential in anticancer research. It can induce selective cytotoxicity in cancer cells, suggesting its use in novel cancer therapies (Lewies et al., 2018).

  • Functionalization in Biomedical Applications : Research has expanded into biomedical applications, such as the functionalization of sodium alginate/gelatin fibers with this compound for inhibiting Staphylococcus aureus-induced infections, indicating its potential in medical treatments (Homem et al., 2021).

  • Antimicrobial Peptide Embedding : Embedding this compound in polyelectrolyte multilayers for creating functionalized coatings demonstrates its utility in various industry sectors, including food, biomaterials, and pharmaceuticals (Webber et al., 2021).

  • Orientation in Membranes : Studies on the orientation of nisin in membranes help in understanding its antimicrobial mechanism, which is essential for designing effective antimicrobial agents (Breukink et al., 1998).

  • Quantitative Analysis in Milk : Research on the analytical methods for determining nisin A and this compound in cow milk using liquid chromatography-tandem mass spectrometry supports its application in the dairy industry (Ko et al., 2015).

Mechanism of Action

Target of Action

Nisin Z, a variant of nisin, is a small cationic peptide that primarily targets Gram-positive bacteria . Its primary target is lipid II , an essential precursor in peptidoglycan biosynthesis . Lipid II is a molecule found in the cell membrane of bacteria and plays a crucial role in cell wall synthesis .

Mode of Action

This compound exhibits a dual mode of action . It binds to lipid II on the bacterial membrane, resulting in the inhibition of cell wall synthesis . This binding also leads to the formation of pores in the bacterial cell membrane . The pore formation causes a loss of vital ions and molecules, leading to cell death .

Biochemical Pathways

The interaction of this compound with lipid II disrupts the biochemical pathways involved in cell wall synthesis . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis . Additionally, this compound can induce apoptosis and inhibit the outgrowth of bacterial spores .

Pharmacokinetics

It’s known that this compound is heat stable at acidic ph and shows a bactericidal mode of action against certain bacteria .

Result of Action

The result of this compound’s action is the death of the targeted bacterial cells . By inhibiting cell wall synthesis and forming pores in the cell membrane, this compound causes the cells to lose vital ions and molecules, leading to cell death . In addition, this compound has been found to induce selective toxicity and negatively affect the energy metabolism of certain cells .

Action Environment

The effectiveness of this compound is often affected by environmental factors such as pH, temperature, food composition, structure, and food microbiota . For instance, the action of this compound is optimal at pH 6.0 and is significantly reduced by di- and trivalent cations . Moreover, this compound is more soluble and stable at a pH above 6 compared to nisin A .

Future Directions

The continued unearthing of new natural variants from within human and animal gastrointestinal tracts has sparked interest in the potential application of nisin to influence the microbiome . Moreover, interdisciplinary approaches have taken advantage of biotechnological advancements to bioengineer nisin to produce novel variants and expand nisin functionality for applications in the biomedical field .

properties

{ "Design of Synthesis Pathway": "The synthesis pathway for nisin Z involves solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin with linker", "Coupling reagents", "Deprotection reagents", "Cleavage reagents" ], "Reaction": [ "The first step involves attaching the Fmoc-protected amino acid to the resin with the linker.", "The Fmoc group is then removed using a deprotection reagent.", "The next Fmoc-protected amino acid is added using a coupling reagent.", "This process is repeated until the desired peptide sequence is obtained.", "The peptide is then cleaved from the resin using a cleavage reagent.", "The crude peptide is purified using HPLC to obtain the final product, nisin Z." ] }

CAS RN

137061-46-2

Molecular Formula

C141H229N41O38S7

Molecular Weight

3331.05

synonyms

nisin Z

Origin of Product

United States

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